5,6-Diamino-1,3-dimethyluracil

説明

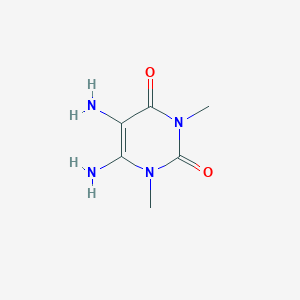

Structure

3D Structure

特性

IUPAC Name |

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-9-4(8)3(7)5(11)10(2)6(9)12/h7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQNOPFTJROKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063886 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-00-6 | |

| Record name | 5,6-Diamino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diamino-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5440-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5,6-DIAMINO-1,3-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBG0JXV865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Diamino-1,3-dimethyluracil: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-1,3-dimethyluracil is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. As a derivative of uracil, a fundamental component of ribonucleic acid, this compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including purines, pteridines, and xanthines. Its derivatives have been investigated for a range of biological activities, including as adenosine (B11128) receptor antagonists, monoamine oxidase B inhibitors, and antiproliferative agents.[1] This document provides an in-depth guide to the fundamental properties, synthesis, and key applications of 5,6-Diamino-1,3-dimethyluracil, intended for professionals in research and development.

Core Chemical and Physical Properties

5,6-Diamino-1,3-dimethyluracil is typically a pale brown solid at room temperature.[2][3] It is often supplied as a hydrate (B1144303).[2][4] The compound's core structure consists of a pyrimidinedione ring with amino groups at the 5 and 6 positions and methyl groups at the 1 and 3 positions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 5,6-Diamino-1,3-dimethyluracil.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5440-00-6 | [2][4] |

| EC Number | 226-621-9 | [2][4] |

| Molecular Formula | C₆H₁₀N₄O₂ | [4][5][6] |

| Molecular Weight | 170.17 g/mol (anhydrous basis) | [2][4] |

| IUPAC Name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [5][6] |

| Synonyms | 4,5-Diamino-1,3-dimethyluracil, NSC 15493 | [2][6] |

| InChI Key | BGQNOPFTJROKJE-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)N)N |[2] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Physical State | Solid | [2] |

| Appearance | Pale Brown Solid | [3] |

| Melting Point | 210-214 °C (decomposes) | [2][4][7] |

| Boiling Point | 243.6 ± 50.0 °C (Predicted) | [4] |

| Topological Polar Surface Area | 92.7 Ų |[3] |

Table 3: Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

|---|---|---|

| Mass Spectrometry | Electron ionization mass spectra are available in public databases like the NIST WebBook. | [6][8] |

| ¹H NMR | Spectra have been published and are available in scientific literature. | [9] |

| UV Spectroscopy | The hydrochloride salt in 0.1N HCl shows an absorption peak at 260 mµ. |[10] |

Synthesis and Experimental Protocols

The synthesis of 5,6-Diamino-1,3-dimethyluracil typically involves the reduction of an appropriate 5-nitroso precursor. The general workflow is a two-step process starting from 6-amino-1,3-dimethyluracil (B104193).

General Synthesis Protocol via Nitrosation and Reduction

A common laboratory-scale synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil, followed by the reduction of the resulting 6-amino-5-nitroso-1,3-dimethyluracil.[10]

Step 1: Nitrosation

-

Reactants: 6-amino-1,3-dimethyluracil, Sodium Nitrite (B80452) (NaNO₂), Acetic Acid.

-

Procedure: 6-amino-1,3-dimethyluracil is dissolved or suspended in water. The mixture is cooled, and an aqueous solution of sodium nitrite is added. Glacial acetic acid is then added cautiously to facilitate the nitrosation reaction.[10] The resulting rose-red 6-amino-5-nitroso-1,3-dimethyluracil precipitates and can be collected by filtration.[10]

Step 2: Reduction

-

Reactants: 6-amino-5-nitroso-1,3-dimethyluracil, Sodium Hydrosulfite (Na₂S₂O₄).

-

Procedure: The moist nitroso compound is re-suspended in warm water.[10] Solid sodium hydrosulfite is added portion-wise to the stirred slurry. The reduction is complete when the red color of the nitroso compound is fully bleached, indicating the formation of 5,6-Diamino-1,3-dimethyluracil.[10] An alternative patented method describes the catalytic hydrogenation of the 5-nitroso precursor in a basic medium.[11]

Step 3: Purification

-

Method 1 (Recrystallization): The crude product can be purified by recrystallization from ethanol.[4]

-

Method 2 (Hydrochloride Salt Formation): For higher purity, the crude product can be converted to its hydrochloride salt. The crude material is treated with concentrated hydrochloric acid, heated, and then filtered. The resulting tan-colored diaminouracil hydrochloride is washed with acetone (B3395972) and dried.[10]

Synthesis Workflow Diagram

Caption: General synthesis workflow for 5,6-Diamino-1,3-dimethyluracil.

Biological and Chemical Reactivity

The reactivity of 5,6-Diamino-1,3-dimethyluracil is dominated by the two adjacent amino groups, which makes it an excellent nucleophile and a precursor for cyclocondensation reactions.

Key Applications in Synthesis

This compound is a crucial starting material for synthesizing a variety of biologically active molecules. Its ability to react with bifunctional electrophiles allows for the construction of new fused ring systems.[12]

-

Adenosine Receptor Ligands: It is used to synthesize 8-phenylxanthines and other theophylline (B1681296) derivatives that act as adenosine receptor antagonists.[4]

-

Enzyme Inhibitors: Serves as a precursor for pteridine (B1203161) analogs that show inhibitory activity against monoamine oxidase B (MAO-B) and nitric oxide synthase.[4]

-

Antiproliferative Agents: Reacted to form fused tricyclic xanthines and cadmium complexes that have been tested for antiproliferative effects against glioma cells.[4]

-

Materials Science: It has been investigated as a potential non-toxic thermal stabilizer for poly(vinyl chloride) (PVC).[13]

Logical Diagram of Applications

Caption: Key application areas stemming from 5,6-Diamino-1,3-dimethyluracil.

Safety and Handling

While some regulations do not classify 5,6-Diamino-1,3-dimethyluracil as a hazardous substance, it should be handled with care in a laboratory setting.[7] One GHS classification indicates it may be harmful if swallowed.[3]

Table 4: Safety and Handling Information

| Aspect | Recommendation | Reference(s) |

|---|---|---|

| Engineering Controls | Use in a chemical fume hood or with appropriate local exhaust ventilation. | [5][14] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves, and a NIOSH-approved N95 or FFP3 particulate respirator. | [2][5] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Some sources recommend refrigeration. | [5][7][14] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Wear self-contained breathing apparatus. Emits toxic fumes (carbon and nitrogen oxides) under fire conditions. | [5][7] |

| First Aid (Inhalation) | Move person to fresh air. Seek medical attention if symptoms persist. | [5][7] |

| First Aid (Skin Contact) | Take off contaminated clothing. Wash off with soap and plenty of water. | [5][7] |

| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Consult a doctor. | [5][14] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [5][7] |

| Spill Cleanup | Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. |[5][7] |

Conclusion

5,6-Diamino-1,3-dimethyluracil is a compound of significant interest due to its role as a versatile synthetic intermediate. Its fundamental properties, characterized by the reactive diamino functionality on a pyrimidine (B1678525) core, enable the straightforward synthesis of complex heterocyclic structures with valuable biological activities. A thorough understanding of its chemical properties, synthesis protocols, and handling requirements is essential for its safe and effective use in research and drug development.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-二氨基-1,3-二甲基尿嘧啶 水合物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 5,6-Diamino-1,3-dimethyluracil hydrate CAS#: 5440-00-6 [m.chemicalbook.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

- 7. 5,6-Diamino-1,3-Dimethyluracil | CAS#:5440-00-6 | Chemsrc [chemsrc.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 12. 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 5,6-Diamino-1,3-dimethyluracil (CAS: 5440-00-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

5,6-Diamino-1,3-dimethyluracil is a pyrimidine (B1678525) derivative that serves as a crucial building block in synthetic organic and medicinal chemistry. Its unique structure, featuring two adjacent amino groups on the uracil (B121893) ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key quantitative data for 5,6-Diamino-1,3-dimethyluracil is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 5440-00-6 | [1][2] |

| Molecular Formula | C₆H₁₀N₄O₂ | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Pale brown solid | [3] |

| Melting Point | 210-214 °C (with decomposition) | [2] |

| Density | ~1.4 g/cm³ | [4] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| InChI Key | BGQNOPFTJROKJE-UHFFFAOYSA-N | [5] |

| SMILES | CN1C(=O)N(C)C(=C(N)N)C1=O | [6] |

Synthesis and Reactions

5,6-Diamino-1,3-dimethyluracil is typically synthesized from 6-amino-1,3-dimethyluracil. The general synthetic pathway involves nitrosation followed by reduction.

Experimental Protocol: Synthesis of 5,6-Diamino-1,3-dimethyluracil

This protocol describes the synthesis of 5,6-Diamino-1,3-dimethyluracil from 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697).

Materials:

-

6-amino-1,3-dimethyl-5-nitrosouracil

-

25% Ammonia (B1221849) solution (NH₄OH)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Deionized water

Procedure:

-

Dissolve 9.95 g (54.13 mmol) of 6-amino-1,3-dimethyl-5-nitrosouracil in 125 mL of 25% ammonia solution in a suitable reaction vessel.[7]

-

Heat the solution to 70°C under a fume hood.[7]

-

Slowly add 28.2 g (162.4 mmol) of sodium dithionite to the reaction mixture over a period of 30 minutes.[7] The color of the reaction will change from dark green to light green.[7]

-

Allow the reaction mixture to evaporate at 70°C.[7]

-

For crystallization, place the reaction mixture in a refrigerator for several hours.[7]

-

Filter the resulting crystals and dry them under vacuum, protected from light.[7]

Key Reactions and Applications

5,6-Diamino-1,3-dimethyluracil is a versatile intermediate for the synthesis of various biologically active molecules.[1] Its primary applications are in the synthesis of xanthine (B1682287) derivatives, pteridine (B1203161) analogs, and other fused heterocyclic systems.

Theophylline (B1681296), a methylxanthine drug used in therapy for respiratory diseases, can be synthesized from 5,6-Diamino-1,3-dimethyluracil.

Experimental Protocol: Synthesis of Theophylline

Materials:

-

5,6-Diamino-1,3-dimethyluracil

-

Triethyl orthoformate

-

Ether

-

Activated charcoal

Procedure:

-

Reflux 2.9 g (16 mmol) of 5,6-Diamino-1,3-dimethyluracil with 15.16 g (102 mmol) of triethyl orthoformate in an oil bath for 48 hours.[7]

-

A precipitate will form. Filter the precipitate and wash it with ether. The precipitate will turn green.[7]

-

Due to its low solubility, dissolve the precipitate in boiling water and add activated charcoal for decolorization.[7]

-

Filter the hot solution to obtain a colorless solution and place it in a refrigerator for crystallization to yield theophylline.[7]

Pteridine derivatives, which exhibit a range of biological activities including anticancer properties, can be synthesized via condensation reactions with 5,6-Diamino-1,3-dimethyluracil.[8][9] The reaction typically involves the condensation of the diamine with a 1,2-dicarbonyl compound.[8]

Biological Activity and Mechanisms of Action

While 5,6-Diamino-1,3-dimethyluracil itself is primarily a synthetic intermediate, its derivatives have well-documented pharmacological effects. The biological activity of its most prominent derivative, theophylline, is detailed below.

Mechanism of Action of Theophylline

Theophylline exerts its therapeutic effects through multiple mechanisms, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) receptor antagonist.[4][10]

-

Phosphodiesterase Inhibition: Theophylline non-selectively inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation.[4]

-

Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, preventing adenosine-induced bronchoconstriction and release of inflammatory mediators.[4]

-

Anti-inflammatory Effects: Theophylline exhibits anti-inflammatory properties by modulating the activity of immune cells and reducing the expression of inflammatory genes.[10] This is partly achieved through the inhibition of nuclear factor-kappaB (NF-κB) translocation and an increase in interleukin-10 secretion.[10]

-

Histone Deacetylase (HDAC) Activation: At low concentrations, theophylline can enhance the activity of histone deacetylases, which can be recruited by corticosteroids to suppress inflammatory gene expression.[7]

Mandatory Visualizations

Synthetic Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway from 6-aminouracil (B15529) to theophylline, highlighting the central role of 5,6-Diamino-1,3-dimethyluracil. It also depicts the subsequent derivatization of the core compound into other biologically active molecules.

Caption: Synthetic pathway and applications of 5,6-Diamino-1,3-dimethyluracil.

Signaling Pathway of Theophylline

This diagram illustrates the primary mechanisms of action of theophylline, a key derivative of 5,6-Diamino-1,3-dimethyluracil.

Caption: Mechanism of action of Theophylline.

Spectroscopic Data

While detailed spectral data with peak assignments are not fully available in the public domain, representative spectral information is summarized below.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the methyl protons and the amino protons are expected. A published spectrum is available for viewing. | [10] |

| FTIR | Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching are present. | [7] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. |

Safety and Handling

5,6-Diamino-1,3-dimethyluracil should be handled with appropriate personal protective equipment, including gloves and eye protection. It is recommended to avoid dust formation and inhalation. Store in a cool, dry place in a tightly sealed container. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]

- 2. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 3. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Molecular Structure and Resonance of 5,6-Diamino-1,3-dimethyluracil

This technical guide provides a comprehensive overview of the molecular structure, resonance, and key experimental data for 5,6-diamino-1,3-dimethyluracil. The information is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.

Molecular Structure and Physicochemical Properties

5,6-Diamino-1,3-dimethyluracil, a derivative of uracil (B121893), is a heterocyclic compound with a pyrimidine (B1678525) core. The structure is characterized by two amino groups at the C5 and C6 positions and two methyl groups at the N1 and N3 positions of the uracil ring.[1]

Table 1: Physicochemical Properties of 5,6-Diamino-1,3-dimethyluracil

| Property | Value | Reference |

| CAS Number | 5440-00-6 | [1][2][3] |

| Molecular Formula | C₆H₁₀N₄O₂ | [1][2][4] |

| Molecular Weight | 170.17 g/mol | [1][2][5] |

| IUPAC Name | 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | [1] |

| Melting Point | 210-214 °C (decomposes) | [3] |

| Appearance | Off-white to light yellow powder | [6] |

| Topological Polar Surface Area | 92.7 Ų | [4] |

Below is a diagram representing the molecular structure of 5,6-Diamino-1,3-dimethyluracil.

Caption: 2D structure of 5,6-Diamino-1,3-dimethyluracil.

Resonance and Electron Delocalization

The pyrimidine ring of 5,6-diamino-1,3-dimethyluracil, with its amino and carbonyl substituents, exhibits significant electron delocalization through resonance. The lone pairs of electrons on the amino groups can be delocalized into the ring, and the pi electrons of the carbonyl groups can be shifted onto the oxygen atoms. This delocalization contributes to the molecule's stability and influences its chemical reactivity.

The major resonance contributors involve the movement of electrons from the amino groups to the pyrimidine ring and the subsequent shift of electron density to the electronegative oxygen atoms of the carbonyl groups.

Caption: Key resonance contributors of 5,6-diamino-1,3-dimethyluracil.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 5,6-diamino-1,3-dimethyluracil.

Table 2: Spectroscopic Data for 5,6-Diamino-1,3-dimethyluracil

| Technique | Data | Reference |

| ¹H-NMR (DMSO-d₆) | δ 7.97 - 7.69 (m, 4H, arom.), 3.66 (s, 3H, NCH₃), 3.41 (s, 3H, NCH₃) | [8] |

| ¹³C-NMR | Available | [2] |

| FTIR | Available | [2] |

| Mass Spectrometry (MS) | m/z (%) = 294 (M⁺, 100) | [8] |

Experimental Protocols

A common synthetic route to 5,6-diamino-1,3-dimethyluracil involves the reduction of a corresponding nitroso or nitro derivative. A general procedure is outlined below.[9]

Protocol: Synthesis via Reduction

-

Nitrosation: 6-Amino-1,3-dimethyluracil is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (e.g., acetic acid), to yield 6-amino-1,3-dimethyl-5-nitrosouracil.[9]

-

Reduction: The resulting nitroso compound is then reduced to the diamino derivative. A common reducing agent for this step is sodium hydrosulfite (sodium dithionite).[9]

-

Isolation and Purification: The product, 5,6-diamino-1,3-dimethyluracil, is isolated by filtration and can be purified by recrystallization.

Caption: A generalized workflow for the synthesis of 5,6-diamino-1,3-dimethyluracil.

The synthesized compound is typically characterized using a suite of analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, such as N-H, C=O, and C-N bonds.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[1][10]

Reactivity and Applications

5,6-Diamino-1,3-dimethyluracil is a versatile precursor in the synthesis of various heterocyclic compounds with biological activity.[4] The two adjacent amino groups are nucleophilic and can readily undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused ring systems.

It serves as a key reactant in the synthesis of:

-

Theophylline derivatives, which act as adenosine (B11128) receptor antagonists.[4]

-

Pteridine analogs, which have been investigated as inhibitors of monoamine oxidase B and nitric oxide synthase.[4]

-

Fused tricyclic xanthines.[4]

Caption: Key synthetic applications of 5,6-diamino-1,3-dimethyluracil.

References

- 1. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

- 2. dev.klivon.com [dev.klivon.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 5,6-Diamino-1,3-dimethyluracil Pharmaceutical Secondary Standard; Certified Reference Material 5440-00-6 [sigmaaldrich.com]

- 6. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,6-diamino-1,3-dimethyluracil, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, N,N-dimethylurea, and proceeds through a reliable three-step pathway. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 5,6-diamino-1,3-dimethyluracil from N,N-dimethylurea is a well-established three-step process. The overall transformation involves the initial formation of the pyrimidine (B1678525) ring, followed by nitrosation at the C5 position, and concluding with the reduction of the nitroso group to an amine.

The three key steps are:

-

Synthesis of 6-amino-1,3-dimethyluracil (B104193): Condensation of N,N-dimethylurea with a cyanoacetic acid derivative to form the core uracil (B121893) structure.

-

Nitrosation: Introduction of a nitroso group at the 5-position of the uracil ring via reaction with a nitrosating agent.

-

Reduction: Conversion of the 5-nitroso group to a primary amine to yield the final product.

The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for 5,6-diamino-1,3-dimethyluracil.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including reaction conditions and yields, are summarized in tables for clarity and comparison.

Step 1: Synthesis of 6-amino-1,3-dimethyluracil

The initial step involves the condensation of N,N-dimethylurea with a cyanoacetic acid derivative, followed by an intramolecular cyclization to form the uracil ring. Two common methods are presented below.

Method A: Acetic Anhydride (B1165640) Mediated Condensation and Cyclization

This method involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of acetic anhydride to form an intermediate, which is then cyclized under alkaline conditions.[1]

Experimental Protocol:

-

Condensation: Dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C. A condensing agent and acetic anhydride are added with stirring. N,N-dimethylurea is then added, and the reaction proceeds in stages at 15-18 °C and then at 28-30 °C.

-

Isolation of Intermediate: The reaction mixture is filtered, and the filtrate is subjected to vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.[2]

-

Cyclization: The isolated 1,3-dimethylcyanoacetylurea is dissolved in a suitable solvent, and the temperature is maintained at 40-45 °C. A 32% solution of a liquid alkali (e.g., NaOH) is added dropwise until the pH reaches 9-9.5. The mixture is stirred for 10-12 minutes.[2]

-

Completion of Reaction: The reaction temperature is increased to 90-95 °C and maintained for 18-20 minutes.[2]

-

Product Isolation: The reaction mixture is centrifuged, and the resulting solid is dried at 40-45 °C to yield 6-amino-1,3-dimethyluracil.[2]

| Parameter | Value | Reference |

| Condensation Temperature | 6-8 °C, then 15-18 °C, then 28-30 °C | [2] |

| Cyclization Temperature | 40-45 °C, then 90-95 °C | [2] |

| Base | 32% Liquid Alkali (e.g., NaOH) | [2] |

| Final pH | 9-9.5 | [2] |

| Purity | 99.125% | [2] |

| Molar Yield | 93.71% | [2] |

Method B: Sodium Amide in Xylene

This protocol utilizes a stronger base, sodium amide, to facilitate the condensation and cyclization in a one-pot reaction.[3]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, thoroughly mix 20 g of sodium amide and dry N,N-dimethylurea. Add 20 g of xylene.

-

Addition of Reactant: With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.

-

Reaction: After the initial exothermic reaction subsides, heat the mixture for several hours at 100-120 °C.

-

Work-up: Cool the reaction mixture and carefully add water. The xylene layer is removed.

-

Product Isolation: Precipitate the 6-amino-1,3-dimethyluracil by the addition of acid.

| Parameter | Value | Reference |

| Base | Sodium Amide | [3] |

| Solvent | Xylene | [3] |

| Reactant | Ethyl Cyanoacetate | [3] |

| Reaction Temperature | 100-120 °C | [3] |

Step 2: Synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil

This step involves the electrophilic substitution at the C5 position of the pyrimidine ring.

Experimental Protocol:

-

Dissolution: Suspend 6-amino-1,3-dimethyluracil in water.[4]

-

Acidification: Add a small amount of glacial acetic acid to the suspension.[4]

-

Nitrosation: While stirring at room temperature, add a solution of sodium nitrite (B80452) in water. A cherry-red precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil forms.[4]

-

Product Isolation: The precipitate is collected by filtration, washed with ethanol, and can be crystallized from ethanol.[4]

| Parameter | Value | Reference |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | [4] |

| Acid | Glacial Acetic Acid | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Yield | 95% | [4] |

Step 3: Synthesis of 5,6-diamino-1,3-dimethyluracil

The final step is the reduction of the nitroso group to an amino group. Catalytic hydrogenation is a high-yielding and clean method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, suspend 254 g of 6-amino-1,3-dimethyl-5-nitrosouracil and 17 g of 5% palladium on carbon catalyst in 310 ml of water.[5]

-

pH Adjustment: Adjust the pH of the suspension to 9 with a concentrated aqueous solution of an alkali compound like sodium hydroxide.[5]

-

Hydrogenation: Stir the suspension under a hydrogen pressure of 3 bar at a temperature between 30-50 °C until hydrogen uptake ceases.[5]

-

Catalyst Removal: Cool the reaction mixture to 20-30 °C. Add formic acid until the product dissolves as its formate (B1220265) salt. Filter the mixture to remove the palladium on carbon catalyst.[5]

-

Product Isolation: The 5,6-diamino-1,3-dimethyluracil can be isolated from the filtrate, for instance, by precipitation. The reaction completion is reported to be 99.9% based on the starting nitroso compound.[5]

An alternative reduction method involves the use of sodium hydrosulfite (sodium dithionite).[6]

| Parameter | Value | Reference |

| Reducing Agent | Hydrogen Gas (H₂) | [5] |

| Catalyst | 5% Palladium on Carbon | [5] |

| Solvent | Water | [5] |

| pH | 9 | [5] |

| Hydrogen Pressure | 3 bar | [5] |

| Reaction Temperature | 30-50 °C | [5] |

| Conversion | 99.9% | [5] |

Conclusion

The synthesis of 5,6-diamino-1,3-dimethyluracil from N,N-dimethylurea is a robust and high-yielding process. The methodologies presented in this guide are well-documented in the scientific literature and patents, offering reliable pathways for the production of this important pharmaceutical intermediate. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 5. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of 5,6-Diamino-1,3-dimethyluracil in the Synthesis of Biologically Active Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diamino-1,3-dimethyluracil, a readily accessible pyrimidine (B1678525) derivative, has emerged as a critical and versatile precursor in the synthesis of a diverse array of biologically active molecules. Its unique structural features, particularly the two adjacent amino groups on the uracil (B121893) ring, provide a reactive scaffold for the construction of various heterocyclic systems. This technical guide delves into the core utility of 5,6-diamino-1,3-dimethyluracil as a starting material for the development of potent therapeutic agents, including xanthine (B1682287) derivatives, enzyme inhibitors, and antiviral and anticancer compounds. We will explore key synthetic strategies, present quantitative data for comparative analysis, and provide detailed experimental protocols for the synthesis of these valuable molecules.

Synthetic Pathways and Methodologies

The primary utility of 5,6-diamino-1,3-dimethyluracil lies in its facile condensation reactions with various electrophilic reagents to construct fused heterocyclic systems. The most prominent application is in the synthesis of xanthine derivatives, a class of compounds with a broad spectrum of pharmacological activities.

A general and widely employed synthetic route involves the condensation of 5,6-diamino-1,3-dimethyluracil with aldehydes or carboxylic acids. The reaction with aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield 8-substituted xanthine derivatives.[1][2] Alternatively, direct condensation with carboxylic acids, often facilitated by a coupling agent or by heating, leads to the formation of an amide intermediate that subsequently cyclizes to the corresponding xanthine.[1][3]

Synthesis of Theophylline

A classic example of the utility of 5,6-diamino-1,3-dimethyluracil is in the synthesis of theophylline, a well-known bronchodilator. This synthesis is typically achieved by reacting 5,6-diamino-1,3-dimethyluracil with triethyl orthoformate or formic acid.[4]

Biologically Active Molecules Derived from 5,6-Diamino-1,3-dimethyluracil

The versatility of 5,6-diamino-1,3-dimethyluracil as a precursor has led to the development of a wide range of biologically active compounds. These molecules have shown promise in various therapeutic areas, including as enzyme inhibitors, antiviral agents, and anticancer therapeutics.

Enzyme Inhibitors

Derivatives of 5,6-diamino-1,3-dimethyluracil have been investigated as inhibitors of various enzymes. For instance, certain uracil derivatives attached to benzylic amines have been examined for their inhibitory abilities against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) isoenzymes, which are relevant targets for Alzheimer's disease.[5]

Antiviral and Anticancer Agents

The uracil scaffold is a key component in many nucleoside analogues with antiviral and anticancer properties.[6][7] By modifying the 5- and 6-positions of the uracil ring, researchers have developed compounds with potent biological activities. For example, some 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones have been reported as antiviral agents.[5] Furthermore, certain derivatives have shown significant antiproliferative activity against various cancer cell lines.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data for various biologically active molecules synthesized from 5,6-diamino-1,3-dimethyluracil, providing a basis for comparison of their efficacy.

Table 1: Antiproliferative Activity of Uracil Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 17c | - | 1.1 - 1.8 | [5] |

| 17b | - | 1.1 - 1.8 | [5] |

| 19c | - | 1.1 - 1.8 | [5] |

| 19h | - | 1.1 - 1.8 | [5] |

| 19i | - | 1.1 - 1.8 | [5] |

| 19j | - | 1.1 | [5] |

| Doxorubicin (Reference) | - | 1.1 | [5] |

Table 2: Antiviral Activity of Uracil Derivatives

| Compound | Virus | Activity | Concentration (µM) |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Epstein-Barr virus | IC50 | 2.3 |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Epstein-Barr virus | IC50 | 12 |

| R¹ = 3,5-Me, R² = H, X = – | HIV | 50% protective effect | 11.9 |

| R¹ = 3,5-Me, R² = H, X = CH₂ | HIV | 50% protective effect | 9.5 |

Table 3: Enzyme Inhibitory Activity of Uracil Derivatives

| Compound | Enzyme | IC50 (µM) |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Acetylcholinesterase (AChE) | 2.3 |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Acetylcholinesterase (AChE) | 12 |

Experimental Protocols

General Procedure for the Synthesis of 8-(Substituted-phenyl)-xanthines

A series of 8-(substituted-phenyl)-xanthines can be synthesized by the reaction of 5,6-diamino-1,3-dimethyluracil with various substituted aldehydes to give the corresponding Schiff bases.[1] The cyclization of these benzylidene derivatives in refluxing thionyl chloride yields the resultant xanthine derivatives.[1]

Step 1: Synthesis of Schiff Bases To a solution of 5,6-diamino-1,3-dimethyluracil (1 equivalent) in a mixture of methanol (B129727) and glacial acetic acid (4:1), the respective substituted aldehyde (1 equivalent) is added. The reaction mixture is stirred at room temperature for 18 hours. The resulting precipitate (Schiff base) is filtered, washed with methanol, and dried.

Step 2: Cyclization to Xanthine Derivatives The Schiff base obtained in Step 1 is suspended in thionyl chloride and refluxed for approximately 1 hour. After completion of the reaction (monitored by TLC), the excess thionyl chloride is removed under reduced pressure. The residue is treated with a saturated solution of sodium bicarbonate to neutralize the excess acid. The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure 8-(substituted-phenyl)-xanthine derivative.

Synthesis of 6-Amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones

The synthesis is established by reductive amination with moderate to good yields (30–84%).[5] 5-(Arylidene)-6-aminouracils are prepared in situ via a condensation reaction between 5,6-diamino-1,3-dimethyluracil and substituted salicylaldehydes, followed by reduction with an excess of sodium borohydride (B1222165).[5]

Procedure: To a solution of 5,6-diamino-1,3-dimethyluracil (1 equivalent) and a substituted salicylaldehyde (B1680747) (1 equivalent) in a suitable solvent (e.g., methanol), sodium borohydride (excess) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired 6-amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione.

Conclusion

5,6-Diamino-1,3-dimethyluracil stands as a cornerstone in medicinal chemistry, offering a robust and adaptable platform for the synthesis of a multitude of biologically active compounds. Its straightforward reactivity allows for the efficient construction of complex heterocyclic systems, including the pharmacologically significant xanthine scaffold. The derivatives synthesized from this precursor have demonstrated promising activities as enzyme inhibitors, and antiviral and anticancer agents, underscoring the continued importance of 5,6-diamino-1,3-dimethyluracil in modern drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this versatile building block.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

"5,6-Diamino-1,3-dimethyluracil" in the Traube purine synthesis

An In-depth Technical Guide to the Role of 5,6-Diamino-1,3-dimethyluracil in the Traube Purine (B94841) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Traube purine synthesis, first reported by Wilhelm Traube in 1900, remains a cornerstone of heterocyclic chemistry, providing a versatile and classical method for the synthesis of purine derivatives.[1] This methodology is particularly significant in pharmaceutical and medicinal chemistry for the preparation of compounds such as theophylline (B1681296) and caffeine, which possess important physiological activities. At the heart of this synthesis is the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon unit, typically introduced via reagents like formic acid or its derivatives, to construct the imidazole (B134444) ring of the purine system.[2][3]

This technical guide focuses on the pivotal role of a specific intermediate, 5,6-diamino-1,3-dimethyluracil , in the Traube synthesis, particularly in the production of xanthine (B1682287) analogs like theophylline. 5,6-diamino-1,3-dimethyluracil serves as a key precursor, providing the pyrimidine (B1678525) backbone for the construction of the final purine structure.[4][5] The use of this intermediate streamlines the synthesis of certain purine derivatives, offering an efficient pathway for drug development and research.[6]

The General Mechanism of the Traube Purine Synthesis

The Traube synthesis fundamentally involves the reaction of a 4,5-diaminopyrimidine with a source of a single carbon atom to form the fused imidazole ring of the purine. The general pathway can be summarized as follows:

-

Preparation of a 4,5-Diaminopyrimidine : The synthesis often begins with a 4-aminopyrimidine. The amino group at the 5-position is introduced through nitrosation, followed by reduction of the nitroso group.[1][7][8]

-

Cyclization : The resulting 4,5-diaminopyrimidine is then treated with a reagent that provides a single carbon atom, such as formic acid, which leads to the formation of the purine derivative.[2][3] This step involves the formylation of one of the amino groups, followed by cyclodehydration to close the imidazole ring.[3]

The versatility of the Traube synthesis allows for the preparation of a wide array of purine derivatives by varying the substituents on the initial pyrimidine ring and the nature of the one-carbon cyclizing agent.[2]

Synthesis of Theophylline via 5,6-Diamino-1,3-dimethyluracil

A prominent application of the Traube synthesis is the production of theophylline, a methylxanthine drug used in the therapy of respiratory diseases.[4] In this context, 5,6-diamino-1,3-dimethyluracil is a crucial intermediate. The synthesis proceeds through the following key stages:

-

Synthesis of 6-amino-1,3-dimethyluracil (B104193) : The process typically starts with the methylation of 6-aminouracil (B15529) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.[9][10]

-

Nitrosation : The resulting 6-amino-1,3-dimethyluracil is then nitrosated at the 5-position to yield 6-amino-5-nitroso-1,3-dimethyluracil.[4][9]

-

Reduction to 5,6-diamino-1,3-dimethyluracil : The nitroso group is subsequently reduced to an amino group, affording the key intermediate, 5,6-diamino-1,3-dimethyluracil.[4]

-

Cyclization to Theophylline : Finally, the diamine is cyclized with a one-carbon source, such as formamide (B127407) or triethoxymethane, to yield theophylline.[4][9]

The following diagram illustrates the synthetic pathway from 6-amino-1,3-dimethyluracil to theophylline.

References

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 5. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]

- 6. 1 3 Dimethyluracil in the Synthesis of Theophylline [hbgxchemical.com]

- 7. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 8. scribd.com [scribd.com]

- 9. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 10. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

The Pivotal Role of 5,6-Diamino-1,3-dimethyluracil in Theophylline Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of theophylline (B1681296), a crucial pharmaceutical compound for treating respiratory diseases. The focus of this document is the critical role of the intermediate compound, 5,6-diamino-1,3-dimethyluracil, in the widely utilized Traube purine (B94841) synthesis method. This guide will detail the synthetic pathway, present quantitative data from various experimental protocols, and offer detailed methodologies for the key reaction steps.

Introduction

Theophylline, chemically known as 1,3-dimethylxanthine, is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Its synthesis is a topic of significant interest in medicinal and process chemistry. The Traube purine synthesis, a well-established method for creating purine ring systems, is a common route for the commercial production of theophylline.[2] A key intermediate in this pathway is 5,6-diamino-1,3-dimethyluracil, the formation and subsequent cyclization of which is paramount to the successful synthesis of the theophylline molecule.

The Synthetic Pathway: From Uracil to Theophylline

The synthesis of theophylline via the Traube method involves a multi-step process starting from 6-aminouracil (B15529) or a related precursor. The core of this process is the construction of the pyrimidine (B1678525) ring followed by the fusion of an imidazole (B134444) ring to form the final purine structure of theophylline. 5,6-Diamino-1,3-dimethyluracil serves as the direct precursor to the imidazole ring formation.

The general synthetic route can be summarized as follows:

-

N-Methylation: The process often begins with the methylation of 6-aminouracil at the N1 and N3 positions to yield 6-amino-1,3-dimethyluracil (B104193).

-

Nitrosation: The 6-amino-1,3-dimethyluracil is then nitrosated at the C5 position to form 6-amino-5-nitroso-1,3-dimethyluracil.

-

Reduction: The nitroso group is subsequently reduced to an amino group, yielding the pivotal intermediate, 5,6-diamino-1,3-dimethyluracil.

-

Cyclization: Finally, the diamine is cyclized with a one-carbon synthon, such as formamide (B127407) or triethoxymethane, to form the imidazole ring and yield theophylline.

This synthetic pathway is illustrated in the diagram below:

Quantitative Data and Reaction Parameters

The efficiency of each synthetic step is highly dependent on the reaction conditions. The following tables summarize quantitative data extracted from various patented and described methodologies.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil

| Parameter | Value | Reference |

| Reactants | 6-Aminouracil, Dimethyl Sulfate, Sodium Hydroxide (B78521) | [3][4] |

| Solvent | Water | [3][4] |

| Temperature | Ice-salt bath | [3][4] |

| Reaction Time | 4.5 - 5 hours | [3][4] |

Table 2: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil

| Parameter | Value | Reference |

| Reactants | 6-Amino-1,3-dimethyluracil, Sodium Nitrite (B80452), Acetic Acid | [3][4] |

| Solvent | Water | [3][4] |

| Temperature | Heating to 79-85°C, then cooling to 0-1°C | [3][4] |

| Reaction Time | Insulation for 29-35 min, then overnight stirring | [3][4] |

Table 3: Synthesis of 5,6-Diamino-1,3-dimethyluracil

| Parameter | Value | Reference |

| Reactants | 6-Amino-5-nitroso-1,3-dimethyluracil, Hydrogen | [3][4] |

| Catalyst | Palladium on Carbon (Pd/C) | [3][4] |

| Solvent | Methanol | [3][4] |

| Pressure | 2.5 - 3.8 MPa | [3][4] |

| Reaction Time | 3 - 4.7 hours | [3][4] |

| Temperature | Not specified, rotary evaporation at 33-37°C | [3][4] |

Table 4: Synthesis of Theophylline from 5,6-Diamino-1,3-dimethyluracil

| Parameter | Method A | Method B | Reference |

| Reactant | 5,6-Diamino-1,3-dimethyluracil | 5,6-Diamino-1,3-dimethyluracil | [2][3] |

| Cyclizing Agent | Formamide | Triethoxymethane | [2][3] |

| Solvent | Not specified | Not specified | [2][3] |

| Temperature | Not specified | Heating to 100°C | [2][3] |

| Reaction Time | Not specified | 3.7 - 4 hours | [3] |

| Yield | Not specified | 97.7% (with triethylamine (B128534) and catalyst) | [2] |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of theophylline, based on published patent literature.

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil[3][4]

-

In a suitable reaction vessel, combine 1 part 6-aminouracil, a 33-37% (w/w) sodium hydroxide solution, and water.

-

Cool the mixture in an ice-salt bath.

-

While stirring, add 2 parts dimethyl sulfate.

-

Continue stirring in the ice-salt bath for 4.5 to 5 hours.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 6-amino-1,3-dimethyluracil.

Protocol 2: Synthesis of 6-Amino-5-nitroso-1,3-dimethyluracil[3][4]

-

In a reaction container, add the 6-amino-1,3-dimethyluracil obtained from the previous step, acetic acid, and water.

-

Heat the mixture to between 79°C and 85°C.

-

Dropwise, add an aqueous solution of sodium nitrite (2.5-3.5 mol/L) at a rate of 19-21 ml/h.

-

Maintain the temperature and stir for an insulation period of 29 to 35 minutes.

-

Cool the reaction mixture to 0-1°C and continue stirring overnight.

-

Filter the precipitate, wash with cold water, and dry to yield 6-amino-5-nitroso-1,3-dimethyluracil.

Protocol 3: Synthesis of 5,6-Diamino-1,3-dimethyluracil[3][4]

-

In a high-pressure hydrogen reaction kettle, add 6-amino-5-nitroso-1,3-dimethyluracil, a palladium on carbon catalyst (typically 10 wt% palladium), and methanol.

-

Introduce hydrogen gas to maintain a pressure of 2.5 to 3.8 MPa.

-

Maintain the pressure and stir for 3 to 4.7 hours.

-

Filter the reaction mixture through kieselguhr to remove the catalyst.

-

The filtrate is then subjected to rotary evaporation at 33-37°C to obtain 5,6-diamino-1,3-dimethyluracil as a brown oily substance.

Protocol 4: Synthesis of Theophylline[2][3]

Method A: Using Formamide [2]

-

React 5,6-diamino-1,3-dimethyluracil with formamide. The reaction is typically heated.

-

Upon completion of the reaction, theophylline is isolated and purified.

Method B: Using Triethoxymethane [3]

-

Dissolve the 5,6-diamino-1,3-dimethyluracil in triethoxymethane.

-

Heat the solution to 100°C and maintain this temperature for 3.7 to 4 hours.

-

After the reaction is complete, obtain theophylline through reduced pressure distillation.

Logical Workflow of Theophylline Synthesis

The following diagram illustrates the logical progression and decision points in the synthesis process, highlighting the central role of the diamino intermediate.

Conclusion

The synthesis of theophylline via the Traube method is a robust and widely practiced industrial process. Central to this synthesis is the formation of 5,6-diamino-1,3-dimethyluracil, which serves as the immediate precursor for the construction of the imidazole ring of the theophylline molecule. The efficiency and yield of the overall synthesis are highly dependent on the careful control of reaction parameters at each step, from the initial N-methylation to the final cyclization. The detailed protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals involved in the development and optimization of theophylline synthesis. Further research into novel catalysts and more environmentally benign reaction conditions continues to be an area of active investigation in the field.

References

The Efficacy of 5,6-Diamino-1,3-dimethyluracil as a High-Performance Thermal Stabilizer for Polyvinyl Chloride (PVC)

An In-depth Technical Guide for Researchers and Polymer Scientists

Abstract

Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily through a dehydrochlorination process, compromises the material's mechanical integrity and aesthetic qualities. The use of thermal stabilizers is therefore essential. This technical guide explores the application and mechanism of 5,6-Diamino-1,3-dimethyluracil (DDU) as a non-toxic, high-performance thermal stabilizer for PVC. DDU, a uracil (B121893) derivative, has demonstrated superior stabilizing effects compared to conventional metal stearates. This document provides a comprehensive overview of the stabilizing mechanism, quantitative performance data, detailed experimental protocols for evaluation, and a schematic for its synthesis, serving as a critical resource for researchers in polymer science and additive development.

Introduction to PVC Degradation and the Role of Thermal Stabilizers

The thermal degradation of PVC is a chain reaction initiated at temperatures above 100°C, accelerating rapidly at typical processing temperatures (160-200°C). The primary degradation pathway is the elimination of hydrogen chloride (HCl), which autocatalyzes further degradation.[1] This process leads to the formation of conjugated polyene sequences, resulting in undesirable color changes (yellowing to blackening) and embrittlement of the polymer.[1]

Thermal stabilizers are additives that inhibit or retard this degradation process. Historically, lead and organotin compounds have been effective stabilizers but are now being phased out due to toxicity concerns.[2] This has spurred research into safer and more environmentally friendly alternatives, with organic-based stabilizers (OBS) gaining significant interest.[3] Uracil and its derivatives have emerged as a promising class of OBS due to their ability to effectively neutralize HCl and interrupt the degradation cascade.[1][4]

5,6-Diamino-1,3-dimethyluracil (DDU): A Profile

5,6-Diamino-1,3-dimethyluracil (DDU) is a heterocyclic organic compound with the chemical formula C₆H₁₀N₄O₂. Its structure, featuring two amino groups adjacent to the uracil ring, is key to its efficacy as a thermal stabilizer.

Physical and Chemical Properties:

-

CAS Number: 5440-00-6

-

Molecular Weight: 170.17 g/mol (anhydrous basis)

-

Appearance: Solid

-

Melting Point: 210-214 °C (decomposes)

Mechanism of Thermal Stabilization

The stabilizing action of DDU in PVC is twofold, involving both HCl scavenging and substitution of labile chlorine atoms. This dual-action mechanism provides both initial color stability and long-term heat resistance.

-

HCl Scavenging: The amino groups on the DDU molecule readily react with and neutralize the hydrogen chloride released during the initial stages of PVC degradation. This prevents the autocatalytic "zipper" dehydrochlorination process.[5]

-

Substitution of Labile Chlorine Atoms: The nitrogen atoms in the DDU structure can displace the unstable tertiary and allylic chlorine atoms within the PVC polymer chain. This "repairs" the defect sites that would otherwise be initiation points for degradation, thereby preventing the formation of conjugated double bonds and subsequent discoloration.[4]

Below is a diagram illustrating the proposed stabilization mechanism.

Caption: Proposed mechanism of DDU as a PVC thermal stabilizer.

Quantitative Performance Evaluation

The effectiveness of DDU as a thermal stabilizer has been quantified using various standard industry tests. The data consistently shows a significant improvement in thermal stability compared to both unstabilized PVC and PVC stabilized with common metal soaps like calcium stearate (B1226849) (CaSt₂) and zinc stearate (ZnSt₂).[5]

Static Thermal Stability: Congo Red Test

The Congo Red test is a static method that measures the time until the evolution of HCl from a heated PVC sample. A longer time indicates better thermal stability.

| Stabilizer System | Concentration (phr) | Thermal Stability Time (min) at 180°C |

| Unstabilized PVC | 0 | < 5 |

| 5,6-Diamino-1,3-dimethyluracil (DDU) | Not Specified | 66.6[6] |

| Phenylurea | Not Specified | 26.5[6] |

| 3-Amino-1,2,4-triazole | Not Specified | 40[6] |

Note: phr = parts per hundred resin.

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a sample as a function of temperature, providing insights into the degradation profile. Effective stabilizers increase the onset temperature of decomposition. While specific TGA data for DDU is not publicly available, the following table illustrates typical results for stabilized PVC.

| Sample | Onset Decomposition T₅% (°C) | Temperature at Max. Degradation Rate (°C) |

| Unstabilized PVC | ~240 | ~290 |

| PVC + Metal Soap Stabilizer | ~260 | ~310 |

| PVC + Uracil Derivative (Illustrative) | > 270 | > 320 |

T₅% is the temperature at which 5% weight loss occurs. Data is illustrative based on typical performance.[7][8]

Dynamic Thermal Stability: Torque Rheometry

A torque rheometer simulates the processing conditions in an extruder, measuring the torque required to mix the material over time at a constant temperature. The "stability time" is the duration before the onset of cross-linking and degradation, indicated by a sharp rise in torque.

| Parameter | Unstabilized PVC | PVC + DDU (Expected) |

| Fusion Time (min) | Shorter | Longer |

| Stability Time (min) | Short | Significantly Extended |

| Equilibrium Torque (Nm) | Lower | Higher |

Data is qualitative based on the expected performance of an effective stabilizer.[9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate PVC thermal stabilizers.

Synthesis of 5,6-Diamino-1,3-dimethyluracil

A plausible synthesis route for DDU starts from 1,3-dimethylurea (B165225) and cyanoacetic acid, followed by nitrosation and reduction.[11][12]

Caption: A general synthesis workflow for DDU.

Protocol:

-

Condensation/Cyclization: React 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent (e.g., acetic anhydride) to form 1,3-dimethylcyanoacetylurea, which then cyclizes to 6-amino-1,3-dimethyluracil.[13]

-

Nitrosation: Treat the 6-amino-1,3-dimethyluracil with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position, yielding 6-amino-5-nitroso-1,3-dimethyluracil.[12]

-

Reduction: Reduce the nitroso group to an amino group using a suitable reducing agent, such as sodium hydrosulfite, to obtain the final product, 5,6-diamino-1,3-dimethyluracil.[12]

-

Purification: The crude product can be purified by recrystallization or by forming a hydrochloride salt.[12]

PVC Sample Preparation

-

Formulation: Prepare a standard PVC dry blend. A typical formulation might be:

-

PVC Resin (e.g., K-value 67): 100 parts

-

Stabilizer (DDU): 0.5 - 3.0 phr

-

Plasticizer (e.g., DOP): As required for flexible PVC

-

Lubricants, Fillers, Pigments: As required

-

-

Mixing: Homogenize the components in a high-speed mixer.

-

Milling: Process the dry blend on a two-roll mill at a set temperature (e.g., 170-180°C) to form a homogenous sheet of a specified thickness (e.g., 1 mm).[14]

-

Specimen Cutting: Cut the milled sheets into specimens of the required dimensions for each test.

Congo Red Test (Static Thermal Stability)

Apparatus: Oil bath, test tubes, Congo red indicator paper. Procedure:

-

Place a weighed amount (e.g., 2.0 g) of the PVC sample into a test tube.

-

Insert the test tube into a preheated oil bath, typically maintained at 180 ± 1°C.[15][16]

-

Place a strip of Congo red paper in the upper part of the test tube, ensuring it does not touch the sample.[14]

-

Record the time from the immersion of the test tube until the Congo red paper changes color from red to blue, indicating the evolution of HCl.[15] This time is the thermal stability time.

Oven Aging Test (Color Stability)

Apparatus: Forced-air circulation oven. Procedure:

-

Place PVC specimens (e.g., 2x2 cm plaques) on a tray.

-

Place the tray in a preheated oven at a constant temperature, typically 180°C.[14]

-

Remove samples at regular intervals (e.g., every 10 or 15 minutes).[14]

-

Visually assess and record the color change against a standard white background or use a colorimeter to measure the yellowness index (YI).

-

The test is complete when the samples turn dark brown or black.

Thermogravimetric Analysis (TGA)

Apparatus: Thermogravimetric Analyzer. Procedure:

-

Place a small, accurately weighed sample (e.g., 5-10 mg) of the PVC compound into the TGA sample pan.[17]

-

Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10°C/min).[17]

-

Record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (e.g., T₅% and T₁₀%) and the temperature of the maximum rate of weight loss from the derivative curve (DTG).[7]

Torque Rheometry (Dynamic Processing Stability)

Apparatus: Torque rheometer with a heated mixing bowl (e.g., Brabender or Haake type).[9] Procedure:

-

Preheat the mixing bowl to the desired test temperature (e.g., 180-190°C).[10]

-

Set the rotor speed to a constant value (e.g., 60 rpm).[10]

-

Introduce a precise amount of the PVC dry blend into the mixing chamber.[18]

-

Record the torque and material temperature as a function of time.

-

Analyze the resulting rheogram to determine key parameters:

Caption: Workflow for evaluating the performance of DDU in PVC.

Conclusion

5,6-Diamino-1,3-dimethyluracil has been shown to be a highly effective thermal stabilizer for polyvinyl chloride. Its dual-action mechanism of HCl scavenging and substitution of labile chlorine atoms provides excellent protection against thermal degradation, resulting in improved color stability and longer processing times. The quantitative data, particularly from Congo red tests, confirms its superior performance over some traditional stabilizers. As the industry continues to move away from heavy-metal-based additives, DDU and other uracil derivatives represent a viable, non-toxic, and high-performance alternative for PVC stabilization, meriting further research and development.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. kanademy.com [kanademy.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. orbimind.com [orbimind.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kanademy.com [kanademy.com]

- 11. 5,6-Diamino-1,3-dimethyluracil|CAS 5440-00-6 [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 14. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]

- 15. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]

- 16. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]

- 17. cpsm.kpi.ua [cpsm.kpi.ua]

- 18. infinitalab.com [infinitalab.com]

- 19. file.yizimg.com [file.yizimg.com]

The Versatile Scaffold: An In-depth Technical Guide to 5,6-Diamino-1,3-dimethyluracil Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diamino-1,3-dimethyluracil, a substituted pyrimidine (B1678525), serves as a versatile and crucial building block in synthetic organic and medicinal chemistry. Its unique structural features, particularly the two adjacent amino groups on the pyrimidine ring, provide a reactive core for the construction of a diverse array of fused heterocyclic systems. These resulting derivatives have garnered significant attention from the scientific community due to their wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of various classes of compounds derived from 5,6-diamino-1,3-dimethyluracil. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of Bioactive Derivatives

The primary utility of 5,6-diamino-1,3-dimethyluracil lies in its role as a precursor for the synthesis of various heterocyclic compounds. The vicinal diamine functionality readily undergoes condensation and cyclization reactions with a variety of electrophilic reagents to yield fused ring systems.

A key synthetic pathway involves the nitrosation of 6-amino-1,3-dimethyluracil (B104193) to form 6-amino-5-nitroso-1,3-dimethyluracil, followed by reduction to yield 5,6-diamino-1,3-dimethyluracil. This intermediate is then cyclized with various reagents to produce the desired heterocyclic derivatives. For instance, reaction with carbon disulfide can lead to the formation of xanthine (B1682287) analogs.

Another common approach is the condensation of 5,6-diamino-1,3-dimethyluracil with dicarbonyl compounds or their equivalents, which is a fundamental method for the synthesis of pteridine (B1203161) derivatives. Furthermore, multicomponent reactions involving 5,6-diamino-1,3-dimethyluracil, aldehydes, and active methylene (B1212753) compounds have been effectively utilized to construct complex molecules like pyrimido[4,5-b]quinolines in a one-pot fashion.

Potential Applications

Derivatives of 5,6-diamino-1,3-dimethyluracil have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. Key application areas are detailed below.

Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

Pteridine analogs synthesized from 5,6-diamino-1,3-dimethyluracil have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain, and its inhibition is a validated therapeutic strategy for Parkinson's disease. By inhibiting MAO-B, these compounds can increase dopamine levels, thereby alleviating motor symptoms. The pteridine-2,4-dione scaffold shows particular promise for the development of reversible MAO-B inhibitors.[1]

Table 1: MAO-B Inhibitory Activity of Pteridine Derivatives

| Compound | Structure | MAO-B IC₅₀ (µM) | Reference |

| 6-amino-5-[(E)-3-(3-chloro-phenyl)-prop-2-en-(E)-ylideneamino]-1,3-dimethyl-1H-pyrimidine-2,4-dione | 0.602 | [1] | |

| 6-[(E)-2-(3-chloro-phenyl)-vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione | 0.314 | [1] |

Anticancer Agents

A significant area of research has focused on the anticancer potential of pyrimido[4,5-b]quinoline derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER2 pathway, and the induction of apoptosis.[2][3][4] The ability to induce cell cycle arrest and apoptosis makes these derivatives attractive candidates for further development as novel cancer therapeutics.[2][5]

Table 2: Anticancer Activity of Pyrimido[4,5-b]quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5b (an N-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one) | MCF-7 (Breast Cancer) | 1.67 | [2] |

| Compound 4l (an N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine) | MCF-7 (Breast Cancer) | 1.62 | [3] |

| Compound 4d (an N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine) | MCF-7 (Breast Cancer) | 2.67 | [3] |

| Methoxy Pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) | Leukemic cells | 2-15 | [1] |

Adenosine (B11128) Receptor Antagonists

Xanthine derivatives, such as theophylline (B1681296) and caffeine, are well-known adenosine receptor antagonists. 5,6-Diamino-1,3-dimethyluracil serves as a key intermediate in the synthesis of theophylline and its analogs.[6] These compounds can modulate a variety of physiological processes by blocking the effects of adenosine at its receptors (A1, A2A, A2B, and A3). This has implications for the treatment of respiratory diseases like asthma, as well as neurological and cardiovascular disorders. The development of selective adenosine receptor antagonists from this precursor is an active area of research.[7]

Table 3: Adenosine Receptor Binding Affinity of Theophylline and Related Xanthine Derivatives

| Compound | Receptor Subtype | Kᵢ (nM) | Reference |

| Theophylline | A1, A2A, A2B, A3 | Micromolar affinity | [8] |

| 1,3-Dipropyl-8-phenylxanthine | A1 and A2 | Potent antagonist | [9] |

| PSB-603 derivative 5 | A2B | 9.97 | [10] |

| PSB-603 derivative 6 | A2B | 12.3 | [10] |

Antioxidant Agents

Derivatives of 5,6-diaminouracil (B14702) have also been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial mechanism for protecting cells from oxidative stress, which is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of these compounds.

Table 4: Antioxidant Activity of Uracil and Thiouracil Derivatives

| Compound Class | DPPH Radical Scavenging Activity (IC₅₀) | Reference |

| 2,4,6-Trichlorophenylhydrazine Schiff bases | 4.05 - 369.30 µM | [11] |

| n-Hexane extract of P. retrofractum Vahl. | 57.66 ppm | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for key experiments cited in this guide.

Synthesis of Pteridine Analogues

A general procedure for the synthesis of pteridine analogues involves the condensation of 5,6-diamino-1,3-dimethyluracil with a dicarbonyl compound. For example, to synthesize 6-[(E)-2-(3-chloro-phenyl)-vinyl]-1,3-dimethyl-1H-pteridine-2,4-dione, 5,6-diamino-1,3-dimethyluracil is reacted with 3-(3-chlorophenyl)propenal in a suitable solvent such as ethanol, often with a catalytic amount of acid. The reaction mixture is heated under reflux for a specified period, after which the product is isolated by filtration and purified by recrystallization.

MAO-B Inhibition Assay